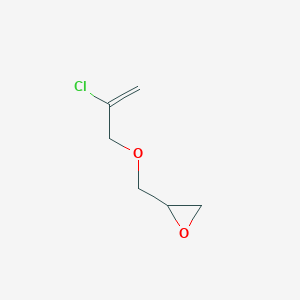
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring. The compound also contains an ethoxy group and a methylcarbamic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of 1,3-benzodioxole with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group. This is followed by the reaction with methyl isocyanate to form the methylcarbamic acid moiety. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy and methylcarbamic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure but lacking the ethoxy and methylcarbamic acid groups.
2,2-Dimethyl-1,3-benzodioxol-4-ol: A compound with a similar core structure but different substituents.
Bendiocarb: A related compound used as a pesticide with a similar carbamate structure.
Uniqueness
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and methylcarbamic acid moiety make it versatile for various applications, distinguishing it from other benzodioxole derivatives.
Propriétés
Numéro CAS |
61083-21-4 |
|---|---|
Formule moléculaire |
C11H15NO6 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H10O4.C2H5NO2/c1-2-11-9-12-7-5-3-4-6(10)8(7)13-9;1-3-2(4)5/h3-5,9-10H,2H2,1H3;3H,1H3,(H,4,5) |
Clé InChI |
GEKGSRXTMJWCFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1OC2=CC=CC(=C2O1)O.CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)





![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)

